2-Hexadecen-1-ol
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Overview
Description
2-Hexadecen-1-ol, also known as E-2-Hexadecen-1-ol, is an organic compound with the molecular formula C₁₆H₃₂O. It is a long-chain unsaturated alcohol with a double bond between the second and third carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecen-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another method involves the hydroboration-oxidation of 1-hexadecene, where the double bond is converted to an alcohol group .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form saturated alcohols using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with metal catalysts (palladium, nickel)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halides
Scientific Research Applications
2-Hexadecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug formulations due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and as an emulsifying agent in cosmetics.
Mechanism of Action
The mechanism of action of 2-Hexadecen-1-ol involves its interaction with cellular components. It is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanol: A saturated alcohol with similar chain length but lacks the double bond.
2-Octadecen-1-ol: An unsaturated alcohol with a longer carbon chain.
Phytol: A diterpene alcohol with a similar structure but different functional groups.
Uniqueness
2-Hexadecen-1-ol is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it suitable for specific applications in various fields .
Properties
CAS No. |
22104-83-2 |
---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
hexadec-2-en-1-ol |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
MIDSQDHRRBSMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCO |
Origin of Product |
United States |
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